molecular formula C17H25N3O5 B2624506 Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate CAS No. 1803581-04-5

Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B2624506
CAS No.: 1803581-04-5
M. Wt: 351.403
InChI Key: YUORLDJFQVYMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H25N3O5 and a molecular weight of 351.4 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group, an ethoxy group, and a nitrophenyl group. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 3-ethoxy-4-nitrobenzene under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate their activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.

Properties

IUPAC Name

tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-5-24-15-12-13(6-7-14(15)20(22)23)18-8-10-19(11-9-18)16(21)25-17(2,3)4/h6-7,12H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUORLDJFQVYMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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